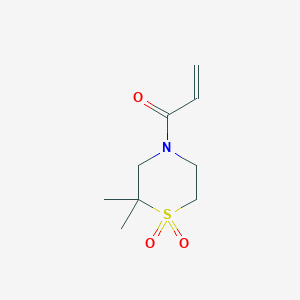
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one, also known as DTZP, is a heterocyclic compound that has shown promise in scientific research applications. DTZP has a unique chemical structure that makes it an interesting target for synthesis and investigation. In
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can selectively bind to copper ions, which may play a role in its anticancer activity. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit the activity of certain enzymes. In vivo studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can inhibit tumor growth in animal models. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been shown to have antioxidant activity, which may play a role in its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in lab experiments is its unique chemical structure, which makes it an interesting target for synthesis and investigation. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one also has potential as a fluorescent probe for detecting metal ions and as an anticancer agent. However, one limitation of using 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. One area of interest is its potential as an anticancer agent. Further studies are needed to investigate the mechanism of action of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one and its potential as a therapeutic agent for cancer. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one also has potential as a fluorescent probe for detecting other metal ions, which could be explored in future research. Additionally, more studies are needed to investigate the safety and toxicity of 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one in vivo.
Méthodes De Synthèse
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can be synthesized through a multistep reaction starting from commercially available chemicals. The synthesis method involves the reaction of 2,2-dimethyl-1,3-thiazolidine-4-one with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with chloroacetaldehyde to form the desired product, 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one. The purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has been investigated for its potential in various scientific research applications. One area of interest is its potential as a fluorescent probe for detecting metal ions. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can selectively bind to copper ions, which makes it a useful tool for detecting copper in biological systems. 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one has also been investigated for its potential as an anticancer agent. Studies have shown that 1-(2,2-Dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
1-(2,2-dimethyl-1,1-dioxo-1,4-thiazinan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-4-8(11)10-5-6-14(12,13)9(2,3)7-10/h4H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPDXFIXWQXUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1(=O)=O)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)


![1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2489360.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2489362.png)
![5-ethoxy-3-(2-ethoxyethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489364.png)

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2489366.png)


![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2489370.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-chlorobenzyl)oxalamide](/img/structure/B2489373.png)
